molecular formula C15H21NO4S B5833182 4-{[cyclohexyl(ethyl)amino]sulfonyl}benzoic acid

4-{[cyclohexyl(ethyl)amino]sulfonyl}benzoic acid

Cat. No.: B5833182
M. Wt: 311.4 g/mol
InChI Key: SXNGLXQRKKUUIA-UHFFFAOYSA-N
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Description

4-{[Cyclohexyl(ethyl)amino]sulfonyl}benzoic acid is an organic compound that features a benzoic acid core substituted with a sulfonamide group

Properties

IUPAC Name

4-[cyclohexyl(ethyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-2-16(13-6-4-3-5-7-13)21(19,20)14-10-8-12(9-11-14)15(17)18/h8-11,13H,2-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNGLXQRKKUUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[cyclohexyl(ethyl)amino]sulfonyl}benzoic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of cyclohexanone derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid derivative.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Cyclohexanone derivatives.

    Reduction: Sulfonic acid derivatives.

    Substitution: Nitrobenzoic acid or halogenated benzoic acid derivatives.

Scientific Research Applications

4-{[Cyclohexyl(ethyl)amino]sulfonyl}benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with sulfonamide groups.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-{[cyclohexyl(ethyl)amino]sulfonyl}benzoic acid involves its interaction with biological targets, particularly enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antibacterial effects. The cyclohexyl and ethyl groups may enhance the compound’s binding affinity and specificity for its target enzymes.

Comparison with Similar Compounds

  • 4-{[Cyclohexyl(methyl)amino]sulfonyl}benzoic acid
  • 4-{[Cyclohexyl(propyl)amino]sulfonyl}benzoic acid
  • 4-{[Cyclohexyl(butyl)amino]sulfonyl}benzoic acid

Comparison:

  • Uniqueness: The ethyl group in 4-{[cyclohexyl(ethyl)amino]sulfonyl}benzoic acid provides a balance between hydrophobicity and steric hindrance, potentially enhancing its biological activity compared to its methyl or butyl analogs.
  • Binding Affinity: The size and flexibility of the ethyl group may allow for better accommodation within enzyme active sites, improving binding affinity and specificity.

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